2-{[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound is a structurally complex heterocyclic acetamide derivative characterized by a tricyclic core system (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-hexaene) with a hydroxymethyl substituent at position 11, a 2-chlorophenyl group at position 5, and a methyl group at position 12. The sulfanyl-acetamide side chain is linked to N-(4-methylphenyl), introducing additional lipophilic and steric features. Structural elucidation via X-ray crystallography likely employs software such as SHELXL for refinement .
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S/c1-15-7-9-18(10-8-15)30-23(34)14-36-27-21-11-20-17(13-33)12-29-16(2)24(20)35-26(21)31-25(32-27)19-5-3-4-6-22(19)28/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPCHASUBZGRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS Number: 892383-98-1) is a complex organic molecule with potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 535 g/mol. The structure contains multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 535 g/mol |
| CAS Number | 892383-98-1 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of functional groups such as the chlorophenyl and hydroxymethyl moieties may facilitate binding to biological molecules, potentially modulating their activity.
Pharmacological Studies
Recent studies have indicated that compounds with similar structural features exhibit a range of pharmacological effects:
- Antitumor Activity : Compounds in the same class have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential use in treating infections.
- Anti-inflammatory Effects : Research indicates that related compounds can reduce inflammation markers in vitro and in vivo, providing insights into their potential therapeutic applications for inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study conducted on a series of triazatricyclo compounds, including derivatives of the target molecule, showed a notable reduction in cell viability in breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In vitro testing revealed that derivatives similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
In Vitro Studies
In vitro assays have shown that the compound can inhibit specific enzymes involved in cancer metabolism and inflammation pathways. For example:
- Enzyme Inhibition : The compound was found to inhibit cyclooxygenase (COX) enzymes which play a crucial role in inflammation.
In Vivo Studies
Animal models treated with similar compounds displayed reduced tumor sizes and improved survival rates compared to control groups. These findings support further exploration into the therapeutic potential of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with derivatives in the tricyclic acetamide family. Key analogues include:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 2-chlorophenyl group in the target compound enhances lipophilicity (predicted LogP ~3.2) compared to the 4-methoxyphenyl analogue (LogP ~2.5) due to chlorine’s hydrophobic nature .
- Hydrogen Bonding: The hydroxymethyl group at position 11 provides a hydrogen bond donor, similar to its analogue in , but the para-methylphenyl acetamide in the target compound reduces polarity relative to the ortho-methylphenyl variant.
Research Findings and Limitations
- Synthetic Accessibility : The tricyclic core’s synthesis requires multistep regioselective cyclization, with yields <15% reported for analogues .
- Crystallographic Data : SHELX refinement confirms the target compound’s planar tricyclic system, but twinning or disorder in analogues complicates structural comparisons.
- Gaps in Data: No in vivo studies or toxicity profiles are available for the target compound, limiting translational assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
